(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13453612
Molecular Formula: C16H29N3O3
Molecular Weight: 311.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H29N3O3 |
|---|---|
| Molecular Weight | 311.42 g/mol |
| IUPAC Name | tert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]-cyclopropylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H29N3O3/c1-11(17)14(20)19(12-7-8-12)13-6-5-9-18(10-13)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13-/m0/s1 |
| Standard InChI Key | DIGWOMVPCPXZDF-AAEUAGOBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N([C@H]1CCCN(C1)C(=O)OC(C)(C)C)C2CC2)N |
| SMILES | CC(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N |
Introduction
The compound (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic molecule with potential applications in medicinal chemistry. It contains a piperidine core, a cyclopropyl group, and tert-butyl ester functionality, which are structural motifs often associated with bioactivity. This article provides a detailed overview of its chemical properties, synthesis, and potential biological applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
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Amide Bond Formation: Coupling of the piperidine derivative with a cyclopropyl amine.
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Esterification: Introduction of the tert-butyl ester group to protect the carboxylic acid functionality.
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Chiral Resolution: Ensuring stereochemical purity at the amino-propionyl and piperidine centers.
Detailed reaction schemes and conditions are often proprietary or specific to research labs, but common reagents include carbodiimides for amide bond formation and tert-butanol in the presence of acid catalysts for esterification.
Biological Applications
This compound's structural features suggest potential activity in several pharmacological areas:
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Receptor Binding: The piperidine scaffold has been implicated in receptor-ligand interactions, particularly for sigma receptors .
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Drug Design: Cyclopropyl groups enhance metabolic stability, making the compound a candidate for drug development.
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Peptide Mimicry: The amino-propionyl group may mimic peptide backbones, enabling applications in enzyme inhibition or receptor modulation.
Analytical Data
| Property | Value/Methodology |
|---|---|
| Molecular Formula | C13H25N3O3 |
| Molecular Weight | 271.36 g/mol |
| Chirality | Stereocenters at amino-propionyl and piperidine positions |
| Spectral Techniques | NMR (proton/carbon), FTIR, LC-MS |
Research Implications
The compound's design aligns with trends in medicinal chemistry where rigidified structures (e.g., cyclopropane) and functionalized heterocycles (e.g., piperidine) are explored for their enhanced pharmacokinetic profiles. Further studies could focus on:
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Binding Affinity Studies: Using molecular docking or crystallography to determine interactions with target proteins.
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In Vivo Testing: Evaluating bioavailability, toxicity, and therapeutic effects.
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Derivative Synthesis: Modifying the structure to optimize activity or reduce side effects.
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